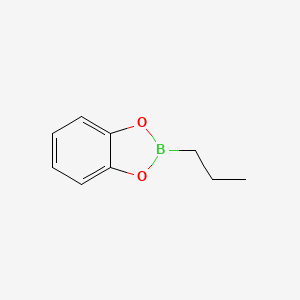
2-丙基-1,3,2-苯并二氧杂环硼烷
描述
2-Propyl-1,3,2-benzodioxaborole is an organic compound with the molecular formula C9H11BO2. It is a boronic ester derived from catechol and propylboronic acid. This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms and a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine .
科学研究应用
2-Propyl-1,3,2-benzodioxaborole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in living organisms.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and catalysts
作用机制
Target of Action
It is known that this compound can initiate radical reactions at room temperature .
Mode of Action
2-Propyl-1,3,2-benzodioxaborole: interacts with its targets by initiating radical reactions at room temperature, including the addition of organophosphorus hydride radical mediators to alkenes . This interaction results in changes to the chemical structure of the target compounds .
Biochemical Pathways
The compound’s ability to initiate radical reactions suggests that it may influence pathways involving radical intermediates .
Result of Action
It is known that the compound can initiate radical reactions, which may result in changes to the chemical structure of target compounds .
Action Environment
It is known that the compound can initiate radical reactions at room temperature , suggesting that temperature may be a key environmental factor influencing its action.
生化分析
Biochemical Properties
2-Propyl-1,3,2-benzodioxaborole plays a significant role in biochemical reactions, particularly in the preparation of sulfonamides with antiangiogenic and anticancer activity . It interacts with various enzymes and proteins, influencing their activity. For instance, it is involved in the inhibition of certain enzymes that are crucial for cancer cell proliferation. The nature of these interactions often involves the formation of stable complexes with the active sites of the enzymes, thereby inhibiting their function.
Cellular Effects
The effects of 2-Propyl-1,3,2-benzodioxaborole on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 2-Propyl-1,3,2-benzodioxaborole can induce apoptosis by disrupting the signaling pathways that promote cell survival . Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation. The compound also impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply necessary for rapid cell growth.
Molecular Mechanism
At the molecular level, 2-Propyl-1,3,2-benzodioxaborole exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming stable complexes that inhibit enzyme activity . This binding can lead to the inhibition of enzyme-mediated reactions, which are essential for cell survival and proliferation. Additionally, 2-Propyl-1,3,2-benzodioxaborole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Propyl-1,3,2-benzodioxaborole have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to 2-Propyl-1,3,2-benzodioxaborole can lead to sustained inhibition of cellular functions, including reduced cell proliferation and increased apoptosis. These effects are consistent in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Propyl-1,3,2-benzodioxaborole vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits cancer cell growth . At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues. Threshold effects have been observed, where a certain dosage level is required to achieve significant therapeutic effects without causing severe toxicity. Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-Propyl-1,3,2-benzodioxaborole is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound can affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, leading to changes in metabolite levels. These interactions are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 2-Propyl-1,3,2-benzodioxaborole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells, where it accumulates in specific cellular compartments. Its distribution within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its transport and localization.
Subcellular Localization
2-Propyl-1,3,2-benzodioxaborole exhibits specific subcellular localization, which is crucial for its activity and function . The compound is often directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing 2-Propyl-1,3,2-benzodioxaborole to these specific locations, ensuring its effective interaction with target biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
2-Propyl-1,3,2-benzodioxaborole can be synthesized through the reaction of catechol with propylboronic acid. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is heated to reflux for several hours, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 2-Propyl-1,3,2-benzodioxaborole follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial production may involve continuous flow reactors and automated purification systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions
2-Propyl-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boron-containing alcohols.
Substitution: The boron atom can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under mild conditions
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boron-containing alcohols.
Substitution: Halogenated or alkylated derivatives
相似化合物的比较
2-Propyl-1,3,2-benzodioxaborole is unique due to its specific structure and reactivity. Similar compounds include:
1-Propylboronic acid catechol ester: Similar structure but different reactivity.
2-Propylbenzo[d][1,3,2]dioxaborole: Another structural isomer with distinct properties.
Boron-containing alcohols and acids: These compounds share some reactivity but differ in their applications and mechanisms of action
属性
IUPAC Name |
2-propyl-1,3,2-benzodioxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c1-2-7-10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKLNEIFCBHZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408590 | |
| Record name | 2-Propyl-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40218-49-3 | |
| Record name | 2-Propyl-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propylboronic acid catechol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-propyl-1,3,2-benzodioxaborole function as a radical initiator in organic synthesis, and what are its advantages?
A1: 2-Propyl-1,3,2-benzodioxaborole (PBD) exhibits the ability to initiate radical reactions at room temperature []. This is particularly valuable in organic synthesis as it allows for milder reaction conditions compared to traditional radical initiators that often require elevated temperatures. PBD achieves this by acting as a source of radicals, which can then interact with other molecules to trigger a chain reaction. For example, PBD can facilitate the addition of organophosphorus hydride radical mediators to alkenes [], demonstrating its versatility in constructing diverse molecular structures. Additionally, PBD has proven effective in initiating the polymerization of maleimides at room temperature [], highlighting its potential in polymer chemistry.
Q2: Can you describe a specific example of a synthetic cascade sequence where 2-propyl-1,3,2-benzodioxaborole plays a crucial role?
A2: One notable example described in the research involves a three-step cascade sequence for the synthesis of 3-substituted maleimides []. 1. Hydroboration: An alkene reacts with catecholborane to generate a β-alkylcatecholborane in situ. 2. Conjugate Addition-Aminoxylation: The β-alkylcatecholborane reacts with 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) to initiate a conjugate addition-aminoxylation reaction with a maleimide, forming an alkoxyamine. 3. Elimination: Heating the alkoxyamine results in the elimination of TEMPO-H, regenerating the maleimide C=C double bond and yielding the 3-substituted maleimide product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1353014.png)
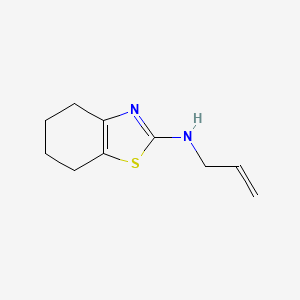
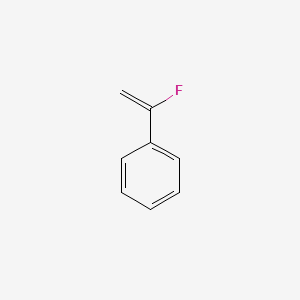
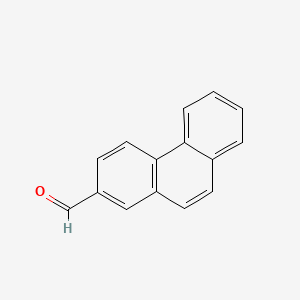
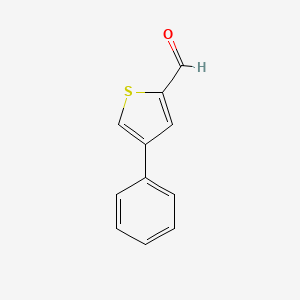
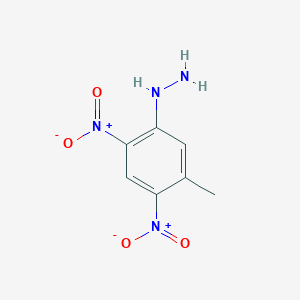
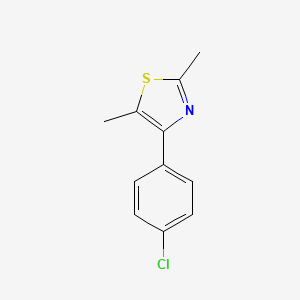
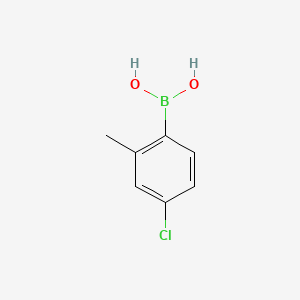
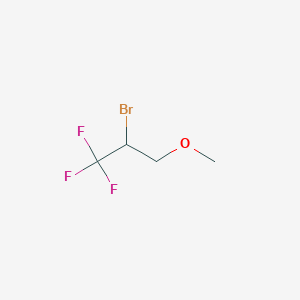
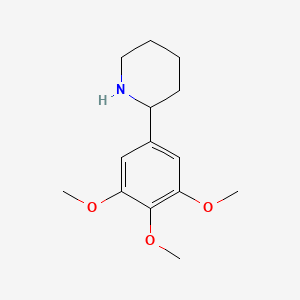
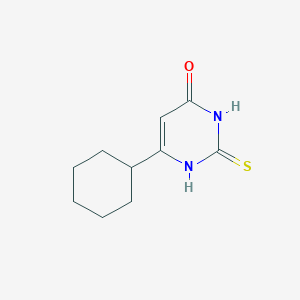
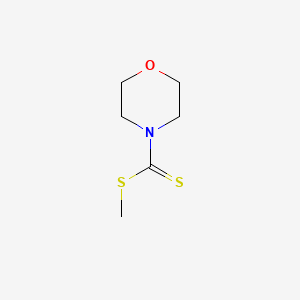
![2-[2-[4-(1,2-Diphenylbut-1-enyl)phenoxy]ethyl-methylamino]ethanol](/img/structure/B1353049.png)

